molecular formula C10H13FN2O B3152573 N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide CAS No. 73965-91-0

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B3152573
CAS No.: 73965-91-0
M. Wt: 196.22 g/mol
InChI Key: YPAHAZXFULVNQU-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide is an acetamide derivative characterized by a 4-fluorophenyl group attached to the methylene carbon and a 2-aminoethyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-3-1-8(2-4-9)7-10(14)13-6-5-12/h1-4H,5-7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAHAZXFULVNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluorobenzylamine with ethyl chloroacetate, followed by subsequent hydrolysis and amidation steps. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-aminoethyl)-2-(4-fluorophenyl)acetic acid, while reduction could produce N-(2-aminoethyl)-2-(4-fluorophenyl)ethanol.

Scientific Research Applications

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can act as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds, while the fluorophenyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide can be contextualized by comparing it to structurally related compounds:

Table 1: Structural Analogs and Key Features
Compound Name Substituents/Modifications Key Properties/Activities Reference
N-(4-fluorophenyl)acetamide (Compound 8) Lacks aminoethyl group; 4-fluorophenyl directly attached Lower antitumor activity (MGI% = 7%)
N-(4-chlorophenyl)acetamide (Compound 7) Chlorine replaces fluorine at phenyl position Higher antitumor activity (MGI% = 47%)
2-(4-fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide (1c) Carbamoyl group replaces aminoethyl Noted for molecular docking in anticancer studies
LBJ-01 () 3-cyanopyridyl-oxy linker IDO1 inhibitor; moderate synthetic yield (43%)
AJ5d () Thio-quinazolinone core Synthesized via ZnCl2-catalyzed reaction; 61% yield

Key Observations :

  • Halogen Substitution : The 4-chlorophenyl analog (Compound 7) exhibits significantly higher antitumor activity than the 4-fluorophenyl derivative (Compound 8), suggesting that electron-withdrawing groups enhance bioactivity in this scaffold .
  • Aminoethyl vs. Carbamoyl: The aminoethyl group in the target compound may improve solubility compared to carbamoyl derivatives (e.g., 1c), which could influence pharmacokinetics .
  • Linker Diversity: Compounds like LBJ-01 (cyanopyridyl-oxy linker) and AJ5d (thio-quinazolinone core) demonstrate that linker chemistry critically affects both synthesis efficiency and target engagement .

Key Observations :

  • The use of SOCl2 and bases like DIPEA improves yields in acetamide derivatives (e.g., 7b vs. 7a) .
  • Heterocyclic linkers (e.g., cyanopyridine in LBJ-03) require precise stoichiometry and catalysis for optimal yields .
Antitumor Activity:
  • The 4-fluorophenyl group in Compound 8 (MGI% = 7%) underperforms compared to its 4-chloro counterpart (MGI% = 47%), highlighting the importance of halogen electronegativity in cytotoxicity .
  • Thioether-containing analogs (e.g., AJ5d) show enhanced activity due to sulfur’s role in hydrogen bonding and enzyme inhibition .
Enzyme Inhibition:
  • Pyridine-containing acetamides (e.g., 5RGX in ) bind to SARS-CoV-2 Mpro via interactions with HIS163 and ASN142, suggesting that similar scaffolds could target viral proteases .
  • LBJ-series compounds inhibit IDO1 through cyanopyridine-mediated interactions, indicating that electron-deficient aromatic systems enhance enzyme affinity .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The aminoethyl group may enhance aqueous solubility compared to purely aromatic analogs (e.g., 2-(4-fluorophenyl)-N-(2-methylphenyl)acetamide in ).
  • Metabolic Stability : Fluorine’s metabolic resistance could prolong half-life relative to chlorine-substituted derivatives .

Biological Activity

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide, also known as its hydrochloride salt, has garnered attention in medicinal chemistry due to its notable biological activities. This compound is characterized by a fluorophenyl group and an aminoethyl side chain, contributing to its unique pharmacological properties. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Formation of the Amide Bond : The reaction between 4-fluoroaniline and an appropriate acylating agent leads to the formation of the acetamide.
  • Introduction of the Aminoethyl Group : This can be achieved through reductive amination or other coupling methods.

These methods ensure that the final product retains high purity and efficacy for subsequent biological evaluations.

Antiparasitic Properties

Research indicates that this compound exhibits significant antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). In vitro studies demonstrate that certain derivatives possess low effective concentrations (EC50) in inhibiting the growth of this parasite. For example, one study identified a derivative with an EC50 of 0.001 μM, showcasing its potential as a therapeutic agent against HAT .

Neuroprotective Effects

This compound may also exhibit neuroprotective properties, potentially influencing various biochemical pathways due to its structural characteristics. The presence of the fluorine atom enhances lipophilicity, which may improve its ability to penetrate biological membranes and interact with neurological targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features:

Compound NameChemical FormulaUnique Features
N-(4-Amino-2-fluorophenyl)acetamideC₈H₉FN₂OLacks aminoethyl group; simpler structure
N-(2-Aminoethyl)-N-benzoylphenylacetamideC₁₁H₁₅N₂OContains a benzoyl group instead of fluorophenyl
N-(2-Aminoethyl)-3-(4-chlorophenoxy)benzamideC₁₁H₁₄ClN₂OSubstituted chlorophenoxy group

The presence of the fluorine atom is particularly noteworthy as it enhances lipophilicity and may contribute to improved biological activity compared to similar compounds lacking this feature .

Case Studies and Research Findings

  • Antiparasitic Screening : A phenotypic screen identified several analogues with potent activity against T. brucei. One compound demonstrated significant selectivity over mammalian cells, with a >30-fold preference, suggesting a favorable therapeutic index for further development .
  • Pharmacokinetic Properties : In vivo studies indicated that certain derivatives displayed good plasma and brain exposure in mice, essential for treating late-stage trypanosomiasis. Notably, one compound was able to cure 2 out of 3 infected mice when administered orally at 50 mg/kg daily for four days .
  • Enzyme Inhibition : Studies on related acetamides indicate potential urease inhibition activity, with IC50 values suggesting significant biological relevance in enzyme modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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